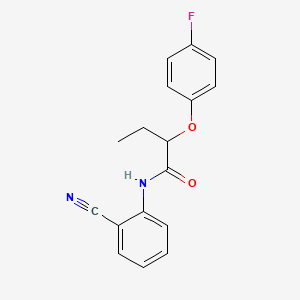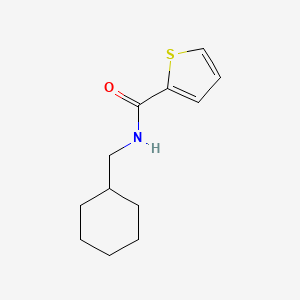![molecular formula C15H16N2O3S2 B5497880 methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5497880.png)
methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate, also known as MPTAT, is a synthetic compound that has been studied extensively for its potential applications in scientific research. MPTAT is a derivative of the thiazolidinedione class of compounds, which have been shown to have a variety of biological activities, including anti-inflammatory, antidiabetic, and anticancer effects. In
Wirkmechanismus
The mechanism of action of methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate is not fully understood, but it is believed to act through a variety of pathways. In cancer cells, methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate has been shown to inhibit the activity of the protein Akt, which is involved in cell survival and proliferation. In diabetes research, methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate has been shown to activate the protein AMPK, which is involved in glucose uptake and insulin sensitivity. In neuroscience, methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate has been shown to activate the protein Nrf2, which is involved in antioxidant and anti-inflammatory pathways.
Biochemical and Physiological Effects:
methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. In cancer cells, methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate has been shown to induce apoptosis and inhibit cell proliferation. In diabetes research, methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate has been shown to improve insulin sensitivity and glucose uptake. In neuroscience, methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate has been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate has several advantages for lab experiments, including its synthetic accessibility and its potential for use in a variety of scientific fields. However, methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate also has some limitations, including its relatively low potency and its potential for toxicity at higher concentrations.
Zukünftige Richtungen
There are several future directions for research on methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate, including exploring its potential applications in other scientific fields, such as immunology and infectious disease. Additionally, further studies are needed to fully understand the mechanism of action of methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate and to optimize its potency and safety for use in lab experiments. Finally, studies are needed to explore the potential for methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate to be used as a therapeutic agent in humans.
In conclusion, Methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate, or methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate, is a synthetic compound that has been studied extensively for its potential applications in scientific research. methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate has been shown to have a variety of biological activities, including anti-inflammatory, antidiabetic, and anticancer effects. Further research is needed to fully understand the mechanism of action of methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate and to optimize its potency and safety for use in lab experiments and potentially as a therapeutic agent in humans.
Synthesemethoden
Methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate can be synthesized through a multi-step process that involves the reaction of 2-pyridinethiol with ethyl acetoacetate to form 2-pyridinylthioacetic acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with methyl 4,5-dimethyl-2-amino-3-thiophenecarboxylate to form methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate has been studied for its potential applications in a variety of scientific fields, including cancer research, diabetes research, and neuroscience. In cancer research, methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. In diabetes research, methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate has been shown to improve insulin sensitivity and glucose uptake in cells. In neuroscience, methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
methyl 4,5-dimethyl-2-[(2-pyridin-2-ylsulfanylacetyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-9-10(2)22-14(13(9)15(19)20-3)17-11(18)8-21-12-6-4-5-7-16-12/h4-7H,8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKSWDBUMAWHAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CSC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,5-dimethyl-2-{[(pyridin-2-ylsulfanyl)acetyl]amino}thiophene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(dimethylamino)methyl]-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-4-azepanol](/img/structure/B5497799.png)
![4-(5-{[5-[4-(dimethylamino)phenyl]-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5497804.png)

![N-(2-hydroxy-5-nitrophenyl)-2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5497820.png)
![2-(2,5-dimethylphenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B5497832.png)
![N-(4-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5497834.png)
![4-(2,6-dimethylpyridin-3-yl)-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B5497835.png)
![4-(1-benzofuran-5-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5497854.png)

![2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5497870.png)
![N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(3-methylphenyl)acetamide](/img/structure/B5497892.png)
![5-[(isopropylamino)sulfonyl]-3'-(1-methoxyethyl)biphenyl-3-carboxylic acid](/img/structure/B5497894.png)
![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5497897.png)
![1,9-dimethyl-4-[3-(1H-pyrazol-4-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5497905.png)